molecular formula C25H23NO3S B2375692 [4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114886-24-6

[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2375692
M. Wt: 417.52
InChI Key: DFVMMRKUAUHLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C25H23NO3S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality [4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Heterocycles Synthesis

4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has been explored in the synthesis of novel heterocycles. Coppo and Fawzi (1998) described a synthesis process involving benzothiazinone derivatives, leading to the creation of new ring systems and heterocycles, which are significant in the development of pharmacologically active compounds (Coppo & Fawzi, 1998).

Synthesis of N,N-disubstituted 4H-3,1-benzothiazin-2-amines

Kobayashi and Kanbe (2011) developed a method for synthesizing N,N-disubstituted 4H-3,1-benzothiazin-2-amines from aryl(2-isothiocyanatophenyl)methanones. This research demonstrates the compound's utility in generating derivatives with potential biological activities (Kobayashi & Kanbe, 2011).

Computational Studies on Benzothiazines

Preet and Cannoo (2015) conducted computational studies, including density functional theory (DFT) and spectroscopic techniques, on 1,4-benzothiazines, highlighting the compound's role in advanced computational chemistry research (Preet & Cannoo, 2015).

Antimicrobial Activity Research

Ahmad et al. (2011) synthesized a series of benzothiazine derivatives and evaluated their antimicrobial properties, indicating the compound's relevance in medicinal chemistry for developing new antimicrobial agents (Ahmad et al., 2011).

Molecular Docking Studies

Shahana and Yardily (2020) carried out molecular docking studies on thiazolyl compounds, illustrating the potential of such derivatives in understanding antibacterial activity and drug design (Shahana & Yardily, 2020).

These studies collectively demonstrate the versatility of 4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone in scientific research, particularly in synthesizing novel heterocycles, computational chemistry, and the development of potential pharmacological agents.

properties

IUPAC Name

[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3S/c1-17(2)19-12-14-21(15-13-19)26-16-24(25(27)20-10-8-18(3)9-11-20)30(28,29)23-7-5-4-6-22(23)26/h4-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVMMRKUAUHLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

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